molecular formula C15H18N2O2 B2772568 N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-62-8

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2772568
CAS No.: 852368-62-8
M. Wt: 258.321
InChI Key: AICFAPNYVWECNV-UHFFFAOYSA-N
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Description

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with a complex structure that includes an indole ring, a butyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methylindole with butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the oxoacetamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic reagents for other substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, while reduction could produce N-butyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide.

Scientific Research Applications

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other similar compounds, such as:

    N-butyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide: Similar structure but with a hydroxy group instead of an oxo group.

    N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-methyl-1H-indole-3-carboxamide: Lacks the butyl group and oxoacetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICFAPNYVWECNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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